molecular formula C15H14N2O3 B2842483 2-(2-nitroethyl)-N-phenylbenzamide CAS No. 339016-52-3

2-(2-nitroethyl)-N-phenylbenzamide

Cat. No.: B2842483
CAS No.: 339016-52-3
M. Wt: 270.288
InChI Key: ZYPWPBOAEPMVPE-UHFFFAOYSA-N
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Description

2-(2-nitroethyl)-N-phenylbenzamide is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethyl)-N-phenylbenzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by the Friedel-Crafts acylation to introduce the benzamide group. The nitro group is then reduced to an amine, which is subsequently alkylated to form the nitroethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-nitroethyl)-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-nitroethyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-nitroethyl)-N-phenylbenzamide is unique due to the combination of the nitroethyl group and the benzamide moiety, which imparts distinct chemical and biological properties.

Biological Activity

2-(2-nitroethyl)-N-phenylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 220.24 g/mol

The synthesis typically involves the reaction of N-phenylbenzamide with a nitroethylating agent. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as refluxing in organic solvents or utilizing microwave-assisted synthesis techniques.

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-phenylbenzamide derivatives, including this compound. For instance, compounds in this class have demonstrated effectiveness against enteroviruses, particularly Enterovirus 71 (EV71) and Coxsackievirus A9 (CVA9).

  • Mechanism of Action : The antiviral mechanism appears to involve direct binding to viral capsids, stabilizing them and preventing uncoating during the viral lifecycle. This interaction was confirmed through docking studies and real-time assays that showed a significant reduction in viral infectivity at low micromolar concentrations .

Anticancer Activity

In addition to antiviral effects, this compound has shown promising anticancer activity. Studies involving various human cancer cell lines revealed that derivatives of N-phenylbenzamide can induce apoptosis and inhibit cell proliferation.

  • Case Study : A series of N-phenylbenzamide derivatives were tested against breast cancer cell lines using the MTT assay. Compounds exhibited IC50_{50} values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control agents such as doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

  • Substituent Effects : Electron-withdrawing groups on the benzene ring enhance antiviral activity against EV71. For example, introducing halogens at specific positions increased potency significantly .
  • Amide Group Importance : The amide functional group is crucial for maintaining biological activity; modifications that disrupt this moiety often lead to loss of efficacy .

Data Table: Biological Activity Summary

Activity TypeTarget Pathogen/Cancer CellIC50_{50} (µM)Reference
AntiviralEnterovirus 715.7 - 12
AntiviralCoxsackievirus A91
AnticancerBreast Cancer Cells10 - 25

Properties

IUPAC Name

2-(2-nitroethyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(16-13-7-2-1-3-8-13)14-9-5-4-6-12(14)10-11-17(19)20/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPWPBOAEPMVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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